molecular formula C9H9FN2O2 B8527389 8-Fluoro-6-nitro-1,2,3,4-tetrahydroquinoline

8-Fluoro-6-nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B8527389
M. Wt: 196.18 g/mol
InChI Key: PAVUSVAGRKGNOW-UHFFFAOYSA-N
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Description

8-Fluoro-6-nitro-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C9H9FN2O2 and its molecular weight is 196.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9FN2O2

Molecular Weight

196.18 g/mol

IUPAC Name

8-fluoro-6-nitro-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C9H9FN2O2/c10-8-5-7(12(13)14)4-6-2-1-3-11-9(6)8/h4-5,11H,1-3H2

InChI Key

PAVUSVAGRKGNOW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)[N+](=O)[O-])F)NC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one (5.9 g, 28.1 mmol) was stirred in borane-THF complex, 1M in THF (140 ml, 140 mmol). The solution was heated to 60° C. and stirred overnight. The mixture was then cooled in an ice bath and quenched via addition of methanol (30 mL). The quenched solution was concentrated, then dissolved in methanol and refluxed for 1 h. The solution was then concentrated onto silica gel and chromatographed using 5-30% ethyl acetate in hexanes to give the desired 8-fluoro-6-nitro-1,2,3,4-tetrahydroquinoline (4.34 g, 22.12 mmol, 79% yield). 1H NMR (DMSO-d6) δ 7.77-7.71 (m, 1H), 7.73 (m, 1H), 7.31 (brs, 1H), 3.35-3.28 (m, 2H), 2.77 (t, J=6.2 Hz, 2H), 1.85-1.77 (m, 2H).
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 8-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one (950 mg, 4.52 mmol) in tetrahydrofuran (5 ml) was added borane-tetrahydrofuran complex (45.2 ml, 45.2 mmol) as a solution in THF. The reaction mixture was then heated to reflux temperature overnight. The reaction mixture was then cooled to 0° C. and quenched with methanol. The quenched mixture was then concentrated in vacuo, redissolved in methanol and reconcentrated, then refluxed in methanol for 2 h. The mixture was then concentrated onto silica gel, and chromatographed using 0-20% ethyl acetate in hexanes. 1H NMR (DMSO-d6) δ 7.77-7.71 (m, 1H), 7.73 (m, 1H), 7.31 (brs, 1H), 3.35-3.28 (m, 2H), 2.77 (t, J=6.2 Hz, 2H), 1.85-1.77 (m, 2H).
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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